4-Fluoro-2-methoxybenzoyl chloride
Overview
Description
4-Fluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Fluoro-2-methoxybenzoic acid+SOCl2→4-Fluoro-2-methoxybenzoyl chloride+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of automated reactors and continuous flow systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Hydrolysis: Yields 4-fluoro-2-methoxybenzoic acid.
Reduction: Forms 4-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
4-Fluoro-2-methoxybenzoyl chloride is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the preparation of bioactive compounds for studying biological pathways.
Medicine: Intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzoic acid
- 4-Fluoro-2-methoxybenzyl alcohol
- 4-Fluoro-2-methoxybenzamide
Uniqueness
4-Fluoro-2-methoxybenzoyl chloride is unique due to its combination of a fluorine atom and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-fluoro-2-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPYCKBINGPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298125 | |
Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-17-2 | |
Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5213-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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